Regioisomeric Differentiation: N2-Methyl vs. N1-Substituted Scaffolds
The target compound (CAS 114936-12-8) is unequivocally an N2-methyl-substituted pyrazolo[3,4-d]pyrimidin-4-one. The well-characterized PDE5 inhibitor class—including sildenafil isosteres—overwhelmingly employs N1-substitution, with the most potent analogs (IC50 < 10 nM against PDE5) uniformly requiring an N1-phenyl group for activity [1]. Crystallographic evidence (PDB 2CHM) confirms that N2-substituted pyrazolo-pyrimidinones adopt a 'flipped' orientation within the PDE5 catalytic site compared to N1-substituted analogs, establishing that the N2-methyl group of the target compound is not a functionally silent modification but a determinant of target binding geometry [2]. This structural distinction is quantifiable by 1H NMR: the N2-methyl protons resonate at a chemical shift distinct from N1-methyl analogs, and the compound's SpectraBase reference spectrum (Compound ID 2sisiIVd11E, solvent DMSO-d6) provides a validated fingerprint for identity verification [3].
| Evidence Dimension | Regioisomeric substitution pattern (N2-methyl vs. N1-substituted) and associated binding mode |
|---|---|
| Target Compound Data | N2-methyl substitution; 1H NMR reference spectrum available (SpectraBase Compound ID 2sisiIVd11E, DMSO-d6) [3] |
| Comparator Or Baseline | N1-substituted sildenafil isosteres (4d, 5d, 6d, 5o) with PDE5 IC50 < 10 nM; require N1-phenyl for activity [1] |
| Quantified Difference | Distinct regioisomer class; N2-substituted analogs exhibit flipped binding mode in PDE5 (PDB 2CHM) vs. N1-substituted analogs [2] |
| Conditions | 1H NMR (DMSO-d6); X-ray co-crystallography (PDE5 catalytic domain, PDB 2CHM); PDE5 enzyme inhibition assay |
Why This Matters
Procurement of N1-substituted pyrazolo[3,4-d]pyrimidin-4-ones as substitutes will yield compounds with a fundamentally different target-binding geometry, invalidating structure-activity relationship (SAR) hypotheses.
- [1] Su Z, Zhang Q, Zhao Q, Liu W, Zhao T, Wang H, Li J, Xu J. Synthesis and properties of sildenafil isostere. Arch Pharm (Weinheim). 2021;354(10):e2100145. View Source
- [2] PDB entry 2CHM. Crystal structure of N2 substituted pyrazolo pyrimidinones—a flipped binding mode in PDE5. RCSB Protein Data Bank. View Source
- [3] SpectraBase. 5-amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Compound ID: 2sisiIVd11E. John Wiley & Sons, Inc. View Source
